molecular formula C18H14ClN5 B2633378 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-92-4

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2633378
CAS No.: 393784-92-4
M. Wt: 335.8
InChI Key: WXCCYGGDTQAODI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derives from the parent pyrazolo[3,4-d]pyrimidine bicyclic system. The numbering begins at the pyrazole nitrogen (position 1), proceeds through the fused pyrimidine ring (positions 3–7), and accounts for substituents at positions 1 and 4 (Figure 1). The 4-chlorophenyl group attaches to the pyrazole nitrogen (N1), while the 3-methylphenylamine substituent bonds to the pyrimidine nitrogen (N4).

Isomeric possibilities arise from:

  • Positional isomerism : Alternative substitution patterns on the bicyclic core (e.g., substituents at N1 vs. N2).
  • Stereoisomerism : Restricted rotation about the N4–Caryl bond creates atropisomers, though computational models predict a low energy barrier (~12 kcal/mol) favoring free rotation at physiological temperatures.
  • Tautomerism : The pyrazolo[3,4-d]pyrimidine system permits proton shifts between N1 and N2, stabilized by resonance with the pyrimidine ring. X-ray data confirm the 1H-tautomer dominates in the solid state.

X-ray Crystallographic Analysis of Pyrazolo[3,4-d]Pyrimidine Core

Single-crystal X-ray diffraction studies of analogous compounds reveal key structural features (Table 1):

Parameter Value Source Compound
Space group P1 1-Benzyl-5,7-dimethyl derivative
Unit cell dimensions a = 7.476 Å, b = 8.923 Å, c = 10.155 Å
Dihedral angle (core-substituent) 85.95° (benzyl)
Hydrogen bonding C—H⋯O (2.48 Å)

The bicyclic core exhibits near-planarity (maximum deviation 0.052 Å), with π-π stacking distances of 3.45–3.78 Å between adjacent molecules. Intramolecular N—H⋯N hydrogen bonds (2.12 Å) lock the 3-methylphenylamine group into a pseudo-axial orientation relative to the pyrimidine ring.

Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level corroborate crystallographic data, showing <1% variance in bond lengths and angles. The HOMO (-6.32 eV) localizes on the pyrazolo[3,4-d]pyrimidine core, while the LUMO (-2.15 eV) extends into the 4-chlorophenyl ring, indicating charge-transfer capability.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCYGGDTQAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C16H15ClN4. The compound features a pyrazolo ring fused to a pyrimidine structure, substituted with a 4-chlorophenyl group and a 3-methylphenyl group. These structural features contribute to its biological activity and potential therapeutic applications .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as an effective anti-cancer agent .

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound Structural Features Biological Activity
This compoundChlorinated and methylated phenyl groupsCDK2 inhibition
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethyl group at position 1Potential anti-cancer activity
6-(Chloromethyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineChloromethyl group at position 6Antimicrobial properties

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited tumor growth in various cancer models and induced apoptosis in cancer cells through CDK2 inhibition .

Structure-Activity Relationships (SAR)

Further investigations into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives have revealed that modifications to the chlorinated and methylated phenyl groups can significantly influence their pharmacological profiles. These modifications may enhance selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, if it acts as a kinase inhibitor, it can prevent the phosphorylation of target proteins, leading to altered cell signaling and potentially therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Kinase Inhibition Profiles

Key Compounds:
Compound Name & Structure Substituents (R₁, R₂) Biological Target/Activity Key Findings References
Target Compound R₁: 4-chlorophenyl; R₂: 3-methylphenyl Kinase inhibition (putative) Structural simplicity may enhance PK; limited data on specific kinase targets
PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) R₁: 4-chlorophenyl; R₂: tert-butyl Src family kinases Potent Src inhibitor (IC₅₀ ~100 nM); used in neuroscience research
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)- analog) R₁: 2-chloroethyl-4-chlorophenyl; R₂: 4-fluorobenzyl Neuroblastoma cytotoxicity Reduces tumor mass in mice but has poor PK (rapid clearance)
Compound 2e (N-(2-chlorophenyl)-6-((2-morpholinoethyl)thio)- analog) R₁: 2-chlorophenyl; R₂: morpholinoethyl-thio Kinase inhibition (unspecified) Enhanced solubility due to thioether-morpholine group; moderate yield (62%)
Discussion:
  • Target Compound vs. However, the target compound’ kinase selectivity remains uncharacterized .
  • Target Compound vs. S29 : S29’s 4-fluorobenzyl and chloroethyl groups improve cytotoxicity in neuroblastoma but introduce metabolic instability. The target compound’s simpler structure (lacking fluorinated groups) may mitigate PK issues .

Antibacterial and Cytotoxicity Profiles

Key Compounds:
Compound Name & Structure Substituents (R₁, R₂) Activity Against MIC/IC₅₀ (if reported) References
Compound 11 (N-(4-chlorophenyl)-6-(methylsulfonyl)- analog) R₁: 4-chlorophenyl; R₂: methylsulfonyl Staphylococcus aureus, E. coli Moderate activity (MIC ~8–16 µg/mL)
S29 R₁: chloroethyl-4-chlorophenyl; R₂: 4-fluorobenzyl Neuroblastoma (SK-N-BE(2) cells) IC₅₀ ~5.74 ng/mL (with graphene oxide carrier)
Discussion:
  • The target compound lacks sulfonyl or fluorobenzyl substituents found in antibacterial or cytotoxic analogs, suggesting divergent applications. Its methylphenyl group may favor CNS penetration over antibacterial activity .
Key Data:
Compound Name & Structure Melting Point (°C) Yield (%) Purification Method Key Synthetic Challenges References
Target Compound Not reported Not reported Column chromatography (assumed) Steric hindrance from 3-methylphenyl group
Compound 2a (SI388) 169–171 69 Silica column (EtOAc/hexane) Thioether stability during synthesis
Compound 11 Not reported 71 Column chromatography (EtOAc/hexane) Sulfonyl group introduction requires m-CPBA
Discussion:
  • The target compound’s synthesis likely follows analogous pyrazolo[3,4-d]pyrimidine routes (e.g., nucleophilic substitution at position 4). However, the 3-methylphenyl group may require optimized coupling conditions to avoid byproducts .

Biological Activity

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural characteristics, including a fused pyrazolo and pyrimidine ring system, make it a compound of interest in medicinal chemistry. The compound's molecular formula is C16H15ClN4, and it exhibits a range of biological activities, particularly in cancer research.

Structural Characteristics

The compound features:

  • Chlorinated Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Methylated Phenyl Group : May influence the compound's binding affinity and selectivity.

Biological Activity

Research indicates that this compound has demonstrated significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cancer therapy.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines. Notably:

  • Cancer Cell Lines Tested :
    • SH-SY5Y (neuroblastoma)
    • Various breast and prostate cancer cell lines
  • Mechanism of Action : The compound binds to CDK2, disrupting its activity and leading to reduced cell proliferation.

Pharmacokinetics and Solubility

Despite its promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility. Recent studies have focused on enhancing the pharmacokinetic properties of such compounds through innovative formulations like nanoparticles and liposomes.

Formulation Type Characteristics Activity Against SH-SY5Y
LiposomesImproved solubilityIC50 = 1.90 μM
Albumin NanoparticlesModerate solubilityIC50 = 12.03 μM

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

  • Study on Neuroblastoma :
    • Objective : Evaluate anticancer activity in SH-SY5Y cells.
    • Findings : The compound significantly reduced tumor volume in xenograft models by over 50% when administered in optimized formulations.
  • Molecular Docking Studies :
    • These studies indicate that the compound fits well into the active site of CDK2, forming critical hydrogen bonds that enhance its inhibitory activity.

Future Directions

The potential applications of this compound extend beyond cancer therapy. Ongoing research aims to:

  • Synthesize derivatives with improved solubility and bioavailability.
  • Investigate additional biological targets beyond CDK2 to broaden therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting a pyrazolo[3,4-d]pyrimidin-4-amine core with 4-chlorophenyl halides in dry acetonitrile under reflux, followed by filtration and recrystallization (e.g., acetonitrile as solvent) .
  • Step 2 : Introducing the 3-methylphenyl group via Ullmann coupling or Pd-catalyzed amination. highlights the use of chloroethyl intermediates and reflux in ethanol/DMSO for 24 hours to optimize yields (~65–71%) .
    • Key Considerations : Monitor reaction progress via TLC and purify using column chromatography (ethyl acetate/hexane) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

TechniqueParameters AnalyzedExample DataReference
IR NH/CH stretches3463 cm⁻¹ (NH₂)
¹H NMR Proton environmentδ 10.02 (s, NH)
Elemental Analysis C/H/N contentC 55.78%, H 4.11%
  • Purity Check : HPLC (>95% purity) and melting point analysis (e.g., 169–171°C for analogs) .

Q. What are the primary biological targets and research applications of this compound?

  • Methodological Answer : It is a potent Src family kinase inhibitor (IC₅₀ ~1 μM for Lck/Fyn) and is used to study:

  • NMDA receptor modulation : PP2 (a structural analog) inhibits DHPG-induced potentiation of NMDA responses in neuronal studies .
  • Kinase signaling cascades : Pre-treatment with 10 μM PP2 blocks SFK activity in dendritic spine studies .
    • Experimental Design : Use PP3 (inactive analog) as a negative control to validate specificity .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity under varying reaction conditions?

  • Methodological Answer :

  • Solvent Selection : Dry acetonitrile improves substitution efficiency for chlorophenyl groups , while DMSO enhances coupling reactions for methylphenyl derivatives .
  • Catalyst Optimization : Use Pd(PPh₃)₄ for cross-coupling reactions, achieving ~70% yield .
  • Byproduct Mitigation : Recrystallization from ethanol/acetonitrile removes unreacted halides .
    • Data-Driven Adjustment : Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 amine:halide ratio) .

Q. What experimental strategies resolve contradictions in data regarding its role in NMDA receptor modulation?

  • Methodological Answer :

  • Concentration Gradients : Test PP2 at 1–50 μM to differentiate off-target effects (e.g., genistein comparison at 50 μM) .
  • Kinase Profiling : Use kinase activity assays (e.g., ADP-Glo™) to confirm SFK-specific inhibition .
  • Control Experiments : Include PP3 (inactive analog) to isolate SFK-mediated effects from nonspecific interactions .

Q. How can substitution patterns on the pyrazolo[3,4-d]pyrimidine core enhance kinase inhibitory activity?

  • Methodological Answer :

  • Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl group enhances hydrophobic binding to SFKs, while 3-methylphenyl improves solubility .
  • Thioether Modifications : Replacing methylthio with ethylthio (e.g., compound 2c in ) increases IC₅₀ by 2-fold .
  • SAR Studies : Synthesize analogs with morpholinoethylthio groups (e.g., 2e) to improve cellular permeability .
    • Experimental Validation : Perform kinase inhibition assays (e.g., Radiometric 33P-ATP) and molecular docking .

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